molecular formula C8H5NO2S B12817830 Benzo[c]isothiazole-6-carboxylic acid

Benzo[c]isothiazole-6-carboxylic acid

Cat. No.: B12817830
M. Wt: 179.20 g/mol
InChI Key: UALPKMIDBLKFJX-UHFFFAOYSA-N
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Description

Benzo[c]isothiazole-6-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a carboxylic acid group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]isothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide, followed by oxidation and cyclization to form the isothiazole ring. The carboxylic acid group can be introduced through subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Benzo[c]isothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

Benzo[c]isothiazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[c]isothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial growth by targeting essential enzymes or proteins involved in cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with DNA or disrupting cellular signaling pathways .

Comparison with Similar Compounds

  • Benzothiazole-6-carboxylic acid
  • Benzotriazole-5-carboxylic acid
  • Indole-2-carboxylic acid
  • 4-Imidazolecarboxylic acid
  • 5-Benzimidazolecarboxylic acid

Comparison: Benzo[c]isothiazole-6-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits enhanced antimicrobial and anticancer properties, making it a more potent candidate for drug development .

Properties

IUPAC Name

2,1-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-4-12-9-7(6)3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALPKMIDBLKFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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